molecular formula C7H7F2NO2S B7818130 2,6-Difluoro-N-methylbenzene-1-sulfonamide

2,6-Difluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B7818130
M. Wt: 207.20 g/mol
InChI Key: UFPYTRZHJADEKK-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-methylbenzene-1-sulfonamide is a fluorinated aromatic sulfonamide of high interest in medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules known for their ability to act as effective inhibitors of carbonic anhydrases, which are a family of metalloenzymes involved in critical physiological processes such as respiration, pH regulation, and bone resorption . Specifically, closely related 2,6-difluorobenzenesulfonamide analogues have been documented as inhibitors of carbonic anhydrase II, highlighting the potential of this chemical scaffold in enzyme inhibition studies . The structural motif of a difluorinated benzene ring fused to a sulfonamide group is frequently explored in the design and synthesis of novel therapeutic agents. Recent patent literature demonstrates that complex molecules featuring 2,6-difluorobenzenesulfonamide components are being investigated for their potential as therapeutic agents, underscoring the ongoing research value of this chemical domain . Researchers utilize this compound as a key synthetic intermediate or building block for further functionalization and the development of more complex bioactive molecules. Applications & Research Value: • Enzyme Inhibition: Serves as a core structure for investigating carbonic anhydrase inhibition . • Medicinal Chemistry: Acts as a versatile building block in the synthesis of potential pharmaceutical candidates, as evidenced by its inclusion in recent patent applications for new chemical entities . • Chemical Biology: A valuable tool for probing biological pathways and protein-ligand interactions. This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2,6-difluoro-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-10-13(11,12)7-5(8)3-2-4-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPYTRZHJADEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of 2,6-Difluorobenzene

The foundational step in synthesizing 2,6-difluoro-N-methylbenzene-1-sulfonamide involves generating the sulfonyl chloride intermediate. Chlorosulfonic acid (ClSO₃H) is commonly employed for direct sulfonation of aromatic rings. For 2,6-difluorobenzene, this reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group (-SO₃H) is introduced at the para position relative to the fluorine substituents. Subsequent treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride (-SO₂Cl).

Reaction Conditions

  • Temperature : 0–25°C (exothermic reaction controlled by cooling)

  • Solvent : Dichloromethane (DCM) or chlorobenzene

  • Stoichiometry : 1:1 molar ratio of 2,6-difluorobenzene to ClSO₃H

  • Yield : 85–92% after purification by distillation.

Alternative Route: Sulfur Trioxide Complexes

Recent advancements utilize sulfur trioxide (SO₃) complexes with dimethylformamide (DMF) or dioxane to enhance reaction efficiency. This method reduces side products such as polysulfonation and improves regioselectivity. The sulfonyl chloride is isolated via fractional crystallization in hexane.

Amidation of 2,6-Difluorobenzenesulfonyl Chloride

Reaction with Methylamine

The sulfonyl chloride intermediate reacts with methylamine (CH₃NH₂) in a nucleophilic acyl substitution to form the target sulfonamide. Pyridine or triethylamine is added to neutralize HCl, shifting the equilibrium toward product formation.

Optimized Protocol

  • Reagents :

    • 2,6-Difluorobenzenesulfonyl chloride (1.0 equiv)

    • Methylamine (1.2 equiv, 40% aqueous solution)

    • Pyridine (1.1 equiv) as base

    • Solvent: Dichloromethane (DCM) or ethyl acetate

  • Conditions :

    • Temperature: 15–25°C

    • Reaction time: 12–24 hours

    • Workup: Sequential washes with 5% NaHCO₃, 1 M HCl, and brine

    • Purification: Silica gel chromatography (petroleum ether/ethyl acetate) or recrystallization from cyclohexane.

  • Yield : 89–91% with ≥99% purity (GC/HPLC).

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Yield Purity Advantages
Direct Sulfonation2,6-DifluorobenzeneClSO₃H, PCl₅85–92%≥98%High regioselectivity, scalable
SO₃ Complex2,6-DifluorobenzeneSO₃·DMF88–90%≥99%Reduced side reactions, faster kinetics
Two-Step Amidation2,6-Difluorobenzenesulfonyl chlorideMethylamine, pyridine89–91%≥99%High yield, minimal purification needed

Process Optimization and Troubleshooting

Solvent Selection

  • Dichloromethane : Preferred for sulfonation due to its low polarity, which minimizes sulfonyl chloride hydrolysis.

  • Ethyl Acetate : Used in amidation for better solubility of methylamine and easier separation of aqueous layers.

Temperature Control

Exothermic reactions during sulfonation require precise temperature control (0–25°C) to prevent decomposition. Jacketed reactors with coolant circulation are recommended for industrial-scale synthesis.

Impurity Profiling

Common impurities include:

  • Unreacted Sulfonyl Chloride : Detected via GC-MS; removed by aqueous NaHCO₃ wash.

  • N,N-Dimethyl Sulfonamide : Forms with excess methylamine; mitigated by stoichiometric control.

Scalability and Industrial Applications

The two-step process (sulfonation → amidation) is scalable to multi-kilogram batches, as validated in pilot studies. Key considerations for industrial adoption include:

  • Cost Efficiency : Bulk pricing for ClSO₃H (~$50/kg) and methylamine (~$30/kg).

  • Waste Management : Neutralization of HCl with pyridine generates ammonium salts, which are disposed of via incineration.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions produce corresponding sulfonic acids or amines .

Scientific Research Applications

Biomedical Applications

DFOB exhibits a range of biological properties that make it a candidate for therapeutic applications. Notably, it has demonstrated:

  • Antimicrobial Activity : DFOB has been shown to inhibit the growth of various bacterial and fungal strains. Studies have indicated its effectiveness against resistant strains, making it a potential agent in combating infections where traditional antibiotics fail .
  • Antioxidant Properties : The compound has antioxidant capabilities, which help in scavenging free radicals and preventing oxidative stress-related damage. This property is particularly relevant in the context of diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.
  • Antidiabetic Effects : Research indicates that DFOB can enhance insulin sensitivity and promote glucose uptake in adipocytes, suggesting its potential use in managing diabetes.
  • Anticancer Potential : Recent studies have highlighted DFOB's antiproliferative effects on various cancer cell lines. For instance, specific derivatives of DFOB have shown significant inhibition of cell growth in HT-29 colon cancer cells .

Organic Synthesis

In organic chemistry, DFOB serves as an important building block for synthesizing more complex molecules. Its unique structure allows for:

  • Nucleophilic Substitution Reactions : DFOB can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group, facilitating the synthesis of various derivatives with enhanced biological activities.
  • Synthesis of Sulfonamide Derivatives : The compound is utilized to create new sulfonamide derivatives that exhibit improved pharmacological properties. For example, modifications to the aromatic rings can yield compounds with enhanced antimicrobial or anticancer activities .

Analytical Chemistry

DFOB's chemical properties make it suitable for use in analytical chemistry:

  • Quantification Techniques : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed methods for quantifying DFOB in biological samples. These techniques ensure accurate measurement of the compound's concentration in various matrices like blood and urine.
  • Spectroscopic Analysis : Characterization methods such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the identity and purity of synthesized DFOB derivatives. These techniques provide critical insights into the molecular structure and functional groups present within the compound .

Case Studies

Several case studies illustrate the practical applications of DFOB:

StudyApplicationFindings
Marciniec et al. (2001)SynthesisDeveloped a method for synthesizing DFOB from 2,6-difluorobenzene-1-sulfonyl chloride and 4-(oxan-4-ylmethyl)aniline.
Antimicrobial EvaluationIn vitro testingDemonstrated significant antimicrobial activity against resistant bacterial strains .
Anticancer ResearchCell line studiesShowed promising antiproliferative effects on HT-29 colon cancer cells with IC50 values indicating effective inhibition .

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved in its action depend on the specific biological context and target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • N-(2,6-Dimethylphenyl)benzenesulfonamide : Features methyl groups at the 2- and 6-positions of the benzene ring and a phenylsulfonamide group .
  • 2,6-Dichloro-N-methylbenzenesulfonamide : Substitutes fluorine with chlorine at the 2- and 6-positions.
  • N-Methyl-4-fluorobenzenesulfonamide : Contains a single fluorine substituent at the 4-position.

Physicochemical Properties

Substituent effects dominate property differences:

  • Electron-withdrawing vs.
  • Crystallography : In N-(2,6-Dimethylphenyl)benzenesulfonamide, the dihedral angle between the benzene rings is 77.8°, with intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice . Fluorinated analogs may exhibit tighter packing due to fluorine’s polarizability.

Data Tables

Compound Substituents (Positions) Nitrogen Group Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL)
2,6-Difluoro-N-methylbenzene-1-sulfonamide 2,6-F N-methyl 221.2* Not reported Not reported
N-(2,6-Dimethylphenyl)benzenesulfonamide 2,6-CH₃ N-phenyl 275.4 162–164 ~5 (in DMSO)
2,6-Dichloro-N-methylbenzenesulfonamide 2,6-Cl N-methyl 254.1 145–148 ~10 (in acetone)

*Calculated using atomic masses.

Research Findings

  • Crystal Structure: N-(2,6-Dimethylphenyl)benzenesulfonamide forms a monoclinic lattice (space group P2₁/c) with intermolecular hydrogen bonds (N–H···O: 2.893 Å) . Fluorinated analogs may exhibit shorter hydrogen bonds due to fluorine’s electronegativity.
  • Metabolic Stability : Fluorine substitution typically reduces cytochrome P450-mediated oxidation, extending half-life in biological systems.
  • Agrochemical Potential: Structural parallels to tolylfluanid () suggest possible fungicidal activity, though direct evidence is lacking.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,6-Difluoro-N-methylbenzene-1-sulfonamide with high regioselectivity?

  • Methodology : Sequential nucleophilic substitution is a robust approach. Begin with 1,3-benzenedisulfochloride dissolved in THF, followed by stepwise addition of methylamine and fluorine-containing nucleophiles. Optimize reaction conditions (solvent, temperature) to favor asymmetric substitution. Monitor intermediates via HPLC or LC/MS to confirm regioselectivity .
  • Key Considerations : Use DMF as a co-solvent for nucleophiles to enhance solubility. Adjust stoichiometry to minimize symmetric byproducts (e.g., disubstituted derivatives) .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

  • Methodology : Employ 19F^{19}\text{F} NMR to distinguish between fluorine substituents at the 2- and 6-positions. 1H^{1}\text{H} NMR can identify the N-methyl group (δ ~2.8–3.1 ppm). For complex mixtures, use 2D techniques like HSQC or NOESY to confirm spatial arrangements .
  • Validation : Compare experimental spectra with computational predictions (DFT-based chemical shift calculations) .

Q. What factors influence the hydrolytic stability of the sulfonamide group in aqueous environments?

  • Methodology : Conduct pH-dependent stability studies (pH 3–9) at controlled temperatures. Monitor degradation via UV-Vis spectroscopy or mass spectrometry. The electron-withdrawing fluorine substituents enhance stability by reducing nucleophilic attack at the sulfonyl group .
  • Key Insight : Steric hindrance from the N-methyl group further mitigates hydrolysis .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically addressed?

  • Methodology : Apply iterative qualitative analysis frameworks. Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies). Control for variables like solvent purity, pH, and metabolite interference. Use multivariate regression to identify confounding factors .
  • Case Study : Inconsistent antimicrobial activity may arise from differences in bacterial membrane permeability; use fluorescent probes to quantify intracellular compound concentration .

Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition?

  • Methodology : Perform molecular docking and molecular dynamics simulations to map interactions with target enzymes (e.g., carbonic anhydrase). Validate with site-directed mutagenesis of key residues (e.g., zinc-coordinating histidines). The 2,6-difluoro motif likely disrupts hydrogen bonding, while the sulfonamide group chelates metal ions in active sites .
  • Experimental Validation : Compare inhibition constants (KiK_i) against wild-type and mutant enzymes .

Q. What advanced analytical techniques are required to characterize trace-level degradation products of this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) coupled with UPLC for separation. Apply non-targeted screening workflows (e.g., fragmentation trees) to identify unknown byproducts. For environmental samples, employ SPE (solid-phase extraction) to concentrate analytes .
  • Challenge : Differentiate isobaric degradation products (e.g., sulfonic acid derivatives) using ion mobility spectrometry .

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